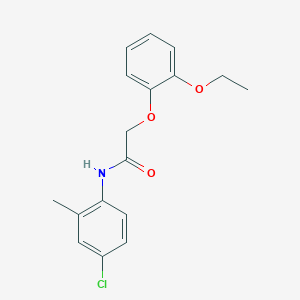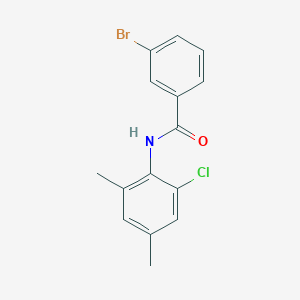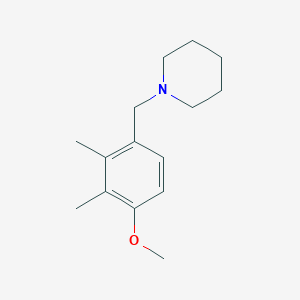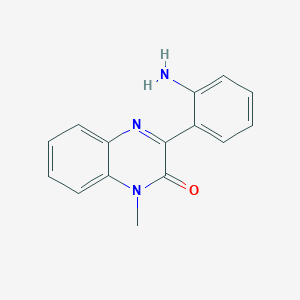![molecular formula C18H23N3S B5650746 1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5650746.png)
1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, palladium-catalyzed coupling reactions, or modifications of pre-existing piperazine compounds. For instance, the synthesis of closely related compounds typically involves the reaction of piperazine with different electrophiles or through the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the piperazine ring.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-[4-(Methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine, is characterized by X-ray crystallography which reveals the precise arrangement of atoms within the molecule. These structures often show the piperazine ring adopting a chair conformation, with substituents affecting the overall molecular geometry and potential for intermolecular interactions.
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and alkylation. The reactivity of the piperazine nitrogen atoms allows for the introduction of various functional groups, which can significantly alter the chemical properties and biological activity of the compound.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of the substituents on the piperazine ring. The introduction of groups like methylthio and pyridinylmethyl can affect these properties, impacting the compound's behavior in different solvents and under various conditions.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity, are determined by the electronic effects of the substituents. Piperazine itself is a secondary amine, exhibiting basicity that can be modified by attaching electron-withdrawing or electron-donating groups. This influences the compound's interactions with other molecules and its stability under different chemical conditions.
For detailed insights and specific methodologies related to the synthesis, structure, and properties of this compound and related compounds, refer to the following sources:
Shibuya et al. (2018) provide insights into the design and synthesis of piperazine derivatives with enhanced solubility and oral absorption, which could offer parallels to the synthesis and properties of the compound (Shibuya et al., 2018).
Naveen et al. (2007) discuss the crystal structure of a piperazine derivative, highlighting the conformation of the piperazine ring and the geometry around substituents, which might be relevant for understanding the molecular structure of this compound (Naveen et al., 2007).
Eigenschaften
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-22-18-4-2-16(3-5-18)14-20-10-12-21(13-11-20)15-17-6-8-19-9-7-17/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVLEUTBUUQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-1-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5650664.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5650686.png)
![2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B5650698.png)



![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)

![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)
